4-chloro-N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-methyl-1H-pyrazole-3-carboxamide
Description
4-chloro-N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-methyl-1H-pyrazole-3-carboxamide is an advanced synthetic compound known for its unique structural framework and wide range of applications. Its distinct chemical structure, characterized by the presence of multiple functional groups, renders it highly versatile in various fields, including chemistry, biology, and medicine.
Properties
IUPAC Name |
4-chloro-N-[3-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propyl]-1-methylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClF3N5O/c1-23-8-10(16)13(22-23)14(25)20-5-2-6-24-11(9-3-4-9)7-12(21-24)15(17,18)19/h7-9H,2-6H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSASXFPNGXKPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NCCCN2C(=CC(=N2)C(F)(F)F)C3CC3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClF3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-methyl-1H-pyrazole-3-carboxamide typically involves multi-step processes. One common route starts with the preparation of key intermediates such as substituted pyrazole derivatives and cyclopropyl reagents. The reaction proceeds through stages involving nucleophilic substitution, cyclization, and amide bond formation. Various catalysts and solvents, such as dichloromethane or dimethyl sulfoxide, are often used to optimize reaction conditions.
Industrial Production Methods
Industrial production scales up these laboratory methods, utilizing large-scale reactors and automated systems to ensure consistency and efficiency. Continuous flow techniques are often employed to manage reactions with higher yields and greater control over reaction parameters, minimizing side reactions and impurities.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Reduction: : Reductive processes can be used to modify specific functional groups, such as reducing a carbonyl group to an alcohol.
Substitution: : Both nucleophilic and electrophilic substitution reactions are feasible, allowing for diverse derivatizations.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halides for substitution reactions. Conditions often involve controlled temperatures and inert atmospheres to prevent undesired side reactions.
Major Products Formed from These Reactions
Major products depend on the specific reactions undertaken, but common derivatives include various substituted pyrazoles, carboxamides, and cyclopropyl-containing compounds. These derivatives often exhibit enhanced biological activities and novel properties.
Scientific Research Applications
4-chloro-N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-methyl-1H-pyrazole-3-carboxamide has garnered significant attention in various research fields:
Chemistry: : As a building block for creating more complex molecules and studying reaction mechanisms.
Biology: : Investigated for its interactions with biological targets, contributing to enzyme inhibition studies.
Medicine: : Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: : Utilized in the development of new materials with specific properties, such as enhanced stability or unique electronic characteristics.
Mechanism of Action
This compound exerts its effects by interacting with specific molecular targets within cells. The pyrazole moiety often plays a critical role in binding to enzyme active sites, inhibiting their functions. Pathways involved include modulation of signal transduction processes and alteration of metabolic activities, which can lead to therapeutic effects or biological insights.
Comparison with Similar Compounds
Comparing 4-chloro-N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-methyl-1H-pyrazole-3-carboxamide with structurally related compounds highlights its unique features. Similar compounds often include other pyrazole derivatives and cyclopropyl-containing molecules. the distinct combination of chloro, trifluoromethyl, and cyclopropyl groups sets it apart, offering a unique profile of reactivity and biological activity.
List of Similar Compounds
4-chloro-N-{3-[5-(cycloheptyl)-1H-pyrazol-1-yl]propyl}-1-methyl-1H-pyrazole-3-carboxamide
4-chloro-N-{3-[5-(cyclobutyl)-1H-pyrazol-1-yl]propyl}-1-methyl-1H-pyrazole-3-carboxamide
4-chloro-N-{3-[5-(cyclopentyl)-1H-pyrazol-1-yl]propyl}-1-methyl-1H-pyrazole-3-carboxamide
This compound's distinct structure and wide range of applications make it a valuable subject of study in various scientific and industrial fields.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
